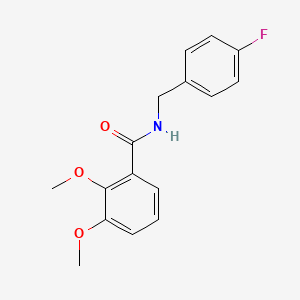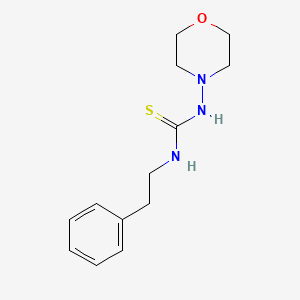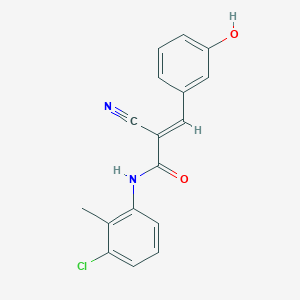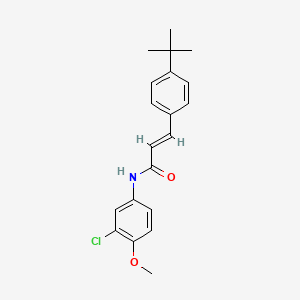![molecular formula C14H19N3 B5797283 N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline](/img/structure/B5797283.png)
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline, also known as DMPEA, is a chemical compound that has been the subject of scientific research in recent years. DMPEA is a pyrazole derivative, which means it contains a five-membered heterocyclic ring with two nitrogen atoms and three carbon atoms. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
作用机制
The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline is not yet fully understood. However, it has been proposed that N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline may act as an inhibitor of certain enzymes involved in disease processes, such as cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO). N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline may also interact with cellular signaling pathways, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has also been shown to have neuroprotective effects and may improve cognitive function.
实验室实验的优点和局限性
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a relatively low toxicity profile. However, N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline also has some limitations. For example, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline is not yet fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline. One potential area of investigation is the development of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of research is the use of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline as a fluorescent probe for bioimaging. Additionally, the synthesis of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline-based materials with unique properties is an area of interest for materials science researchers. Further studies are needed to fully understand the mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline and its potential applications in various fields of scientific research.
合成方法
The synthesis of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline can be achieved through several methods, including the reaction of 3,5-dimethylpyrazole with 4-ethylaniline in the presence of a catalyst or the reduction of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-nitroaniline. The purity of the final product can be improved through recrystallization or column chromatography.
科学研究应用
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has also been studied for its potential use as a fluorescent probe in bioimaging and as a building block for the synthesis of materials with unique properties.
属性
IUPAC Name |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-4-13-5-7-14(8-6-13)15-10-17-12(3)9-11(2)16-17/h5-9,15H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRQUEQZWYZOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5797202.png)
![2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5797208.png)
![3-[(4-tert-butylphenyl)thio]-1-benzothiophene 1,1-dioxide](/img/structure/B5797228.png)

![2-[benzyl(3,4-dichlorobenzyl)amino]ethanol](/img/structure/B5797242.png)
![N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5797253.png)

![2-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5797265.png)



![4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B5797299.png)

